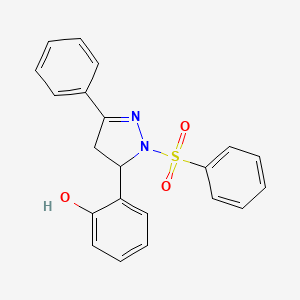

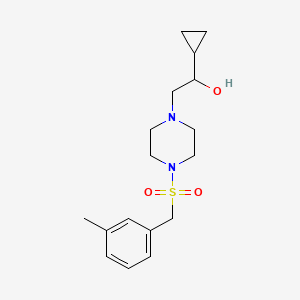

![molecular formula C9H12N4 B2511730 {1,3-dimetil-1H-pirazolo[3,4-b]piridin-5-il}metanamina CAS No. 1193389-92-2](/img/structure/B2511730.png)

{1,3-dimetil-1H-pirazolo[3,4-b]piridin-5-il}metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” is a chemical compound with the molecular formula C8H10N4 . It is a heterocyclic compound that belongs to the class of pyrazolopyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines, including “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine”, has been a subject of interest for many researchers . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” can be represented by the SMILES stringCC1=NN(C2=C1C=C(C=N2)N)C . It has a molecular weight of 162.19 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine” include a molecular weight of 162.19 g/mol, XLogP3-AA of 0.6, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 0 . The compound has a topological polar surface area of 56.7 Ų and a complexity of 172 .Aplicaciones Científicas De Investigación

Síntesis de Derivados

El compuesto se utiliza en la síntesis de derivados de 1H-pirazolo[3,4-b]piridina . Los métodos para la síntesis se sistematizan de acuerdo con el método para ensamblar el sistema pirazolopiridina .

Aplicaciones Biomédicas

Se han descrito más de 300.000 1H-pirazolo[3,4-b]piridinas que se incluyen en más de 5500 referencias . Estos compuestos se han utilizado en diversas aplicaciones biomédicas debido a su gran similitud con las bases púricas adenina y guanina .

Fármacos Antipiréticos y Analgésicos

Las pirazoles, incluido este compuesto, se utilizan como fármacos antipiréticos y analgésicos . Han demostrado tener buenas actividades antimicrobianas, antiinflamatorias y analgésicas .

Agentes Tranquilizantes

Las pirazoles también se utilizan como agentes tranquilizantes . Tienen un efecto calmante que puede reducir la ansiedad y la tensión .

Agentes Herbicidas

Además de sus usos médicos, las pirazoles también se utilizan como agentes herbicidas . Pueden controlar o eliminar las plantas no deseadas .

Propiedades de Fluorescencia

El compuesto exhibe una fuerte fluorescencia que nuestros ojos pueden distinguir fácilmente en DMSO o bajo luz UV . Se evaluaron las propiedades de fluorescencia de los compuestos sintetizados, y se dedujo la relación entre la fluorescencia observada y el patrón de sustitución en el anillo naftiridínico .

Actividades Antifúngicas y Antibacterianas

Los derivados de 1,3,4-tiadiazol, que incluyen este compuesto, han mostrado buenas actividades antifúngicas y antibacterianas . Pueden inhibir el crecimiento de hongos y bacterias .

Actividades Anticancerígenas

Estos derivados también han atraído un interés considerable debido a sus actividades anticancerígenas . Pueden inhibir el crecimiento de las células cancerosas .

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including protein kinases .

Mode of Action

It is known that similar compounds can induce changes in cell cycle arrest, preventing the entry of cells into mitosis .

Biochemical Pathways

Compounds with similar structures have been known to affect various pathways, including those involved in cell proliferation and differentiation .

Result of Action

Similar compounds have been known to show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .

Análisis Bioquímico

Biochemical Properties

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit or activate enzymes involved in metabolic pathways, influencing the overall metabolic flux. Additionally, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine interacts with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .

Cellular Effects

The effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. This compound also affects cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. This modulation can lead to changes in metabolite levels and energy production, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. For instance, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine may be transported into specific cellular compartments where it exerts its effects on target biomolecules .

Subcellular Localization

The subcellular localization of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity. For example, {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine may accumulate in the nucleus, where it interacts with transcription factors and regulates gene expression .

Propiedades

IUPAC Name |

(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNWQDQVJPAFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2511648.png)

![ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2511652.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide](/img/structure/B2511653.png)

![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)